2-(2-((tert-butyldimethylsilyl)oxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-1-cyclopropyl-2-(2-fluorophenyl)ethanone
Overview
Description
2-(2-((tert-butyldimethylsilyl)oxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-1-cyclopropyl-2-(2-fluorophenyl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C24H32FNO2SSi and its molecular weight is 445.668. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(2-((tert-butyldimethylsilyl)oxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-1-cyclopropyl-2-(2-fluorophenyl)ethanone, commonly referred to as a thienopyridine derivative, is of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 345.46 g/mol. The structure features a thienopyridine core, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that thienopyridine derivatives exhibit notable antimicrobial properties. A study published in the International Journal of Scientific Research in Science and Technology highlights various nitrogen-containing heterocycles, including thienopyridines, demonstrating significant antibacterial and antifungal activities. The mechanism often involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Anticancer Properties
Thienopyridine compounds have been investigated for their anticancer potential. A case study involving a related thienopyridine derivative showed efficacy against several cancer cell lines by inducing apoptosis and inhibiting proliferation through the modulation of signaling pathways such as the PI3K/Akt pathway . This suggests that the compound may possess similar mechanisms worth exploring.
Neuropharmacological Effects
The compound has also been examined for neuropharmacological effects. Thienopyridines are known to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. For instance, studies have indicated that such compounds can act as monoamine oxidase inhibitors (MAOIs), which are crucial in managing conditions like depression and Parkinson's disease .
The biological activity of this compound is likely attributed to its ability to interact with various biological targets. The thienopyridine moiety can facilitate binding to receptors or enzymes involved in critical pathways such as:
- Inhibition of Enzyme Activity : Compounds in this class may inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in inflammatory processes.
- Receptor Modulation : Interaction with neurotransmitter receptors may enhance or inhibit signaling pathways associated with mood regulation and cognitive function.
Case Studies
- Antibacterial Activity : A study tested various thienopyridine derivatives against Gram-positive and Gram-negative bacteria, revealing that modifications to the silyl group significantly enhanced antibacterial potency .
- Anticancer Research : In vitro studies on cancer cell lines treated with thienopyridine derivatives demonstrated a reduction in cell viability by up to 70%, indicating strong anticancer potential .
Data Summary
Properties
IUPAC Name |
2-[2-[tert-butyl(dimethyl)silyl]oxy-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]-1-cyclopropyl-2-(2-fluorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32FNO2SSi/c1-24(2,3)30(4,5)28-21-14-17-15-26(13-12-20(17)29-21)22(23(27)16-10-11-16)18-8-6-7-9-19(18)25/h6-9,14,16,22H,10-13,15H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKWYJOETGEQIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32FNO2SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.